Thiophen-3-yl vs. Thiophen-2-yl Regioisomer: Impact on PPAR-α Agonist Potency and Cytotoxicity Selectivity
In a systematic SAR study of 16 1,2,4-oxadiazoles, the thiophen-3-yl-containing natural compound 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole exhibited PPAR-α EC₅₀ values of 0.18 μM (A-498 kidney tumour cells) and 0.77 μM (DU 145 prostate tumour cells), outperforming the positive control WY-14643 (EC₅₀ = 0.63 and 1.62 μM, respectively) [1]. Replacement of the thiophene ring with furan (compound 1) increased cytotoxicity in non-tumour RPTEC cells (CC₅₀ = 54.83 vs. 63.30 μM), while replacement with pyrrole (compound 2, CC₅₀ = 92.04 μM) reduced agonist potency by >10-fold [1]. The study explicitly demonstrates that the thiophene sulfur atom interacts favourably with zinc-containing PPAR-α domains, and that regioisomeric or heterocyclic substitution at the oxadiazole 5-position produces quantifiable divergence in both potency and therapeutic window [1]. Although this study evaluates 3,5-diaryl oxadiazoles rather than the 5-cyclohexylamine scaffold, the thiophen-3-yl moiety's contribution to target binding is class-conserved.
| Evidence Dimension | PPAR-α transcriptional activation (EC₅₀) and non-tumour cytotoxicity (CC₅₀) |
|---|---|
| Target Compound Data | Natural compound (thiophen-3-yl): PPAR-α EC₅₀ = 0.18 μM (A-498), 0.77 μM (DU 145); CC₅₀ = 63.30 μM (RPTEC), 71.08 μM (WPMY-1) [1] |
| Comparator Or Baseline | Thiophen-3-yl → furan (compound 1): EC₅₀ = 0.29 μM (A-498), 0.86 μM (DU 145); CC₅₀ = 54.83 μM (RPTEC). Thiophen-3-yl → pyrrole (compound 2): EC₅₀ = 4.69 μM (A-498), 14.79 μM (DU 145); CC₅₀ = 92.04 μM (RPTEC). Positive control WY-14643: EC₅₀ = 0.63 μM (A-498), 1.62 μM (DU 145) [1] |
| Quantified Difference | Pyrrole replacement reduces PPAR-α agonist potency by ~26-fold (A-498) and ~19-fold (DU 145) vs. thiophene-containing natural compound; furan replacement increases non-tumour cytotoxicity (CC₅₀ shift of 8.5 μM) [1] |
| Conditions | Sulforhodamine B cytotoxicity assay and PPAR-α transcriptional activation reporter assay in A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) cell lines, with non-tumour RPTEC and WPMY-1 controls [1] |
Why This Matters
The thiophen-3-yl moiety is a non-replaceable pharmacophoric element for PPAR-α–mediated antitumour activity; substituting with alternative heterocycles degrades both potency and selectivity, validating selection of the thiophen-3-yl oxadiazole scaffold for target-based screening campaigns.
- [1] Apaza Ticona, L.; Sánchez Sánchez-Corral, J.; Flores Sepúlveda, J.; et al. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Med. Chem. 2023, 14 (7), 1377–1388. View Source
